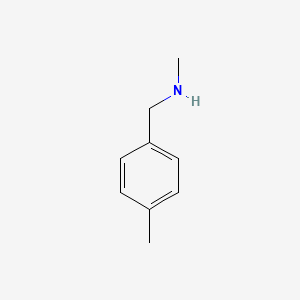

N-Methyl-4-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFFIGRIWDSNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383285 | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-04-7 | |

| Record name | N,4-Dimethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-methylbenzylamine, a secondary amine of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and a representative synthetic route.

Core Properties of this compound

This compound, also known by its IUPAC name N-methyl-1-(4-methylphenyl)methanamine, is a substituted benzylamine derivative. Its core structure consists of a benzyl group with a methyl substituent at the para position of the benzene ring, and the nitrogen atom of the benzylamine is further substituted with a methyl group.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 70 °C | [2] |

| Boiling Point | 70 °C at 1 mmHg | [2] |

| Density | 0.917 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 76.6 °C | [2] |

| Vapor Pressure | 0.45 mmHg at 25 °C | [2] |

Chemical and Spectroscopic Properties

The chemical identity of this compound is confirmed through various spectroscopic techniques. The following table summarizes key identifiers and expected spectroscopic features.

| Property | Value/Description | Reference |

| CAS Number | 699-04-7 | [1] |

| IUPAC Name | N-methyl-1-(4-methylphenyl)methanamine | [1] |

| InChI | InChI=1S/C9H13N/c1-8-3-5-9(6-4-8)7-10-2/h3-6,10H,7H2,1-2H3 | [1] |

| SMILES | CNCc1ccc(C)cc1 | |

| ¹³C NMR Spectroscopy | Spectra available in online databases. | [1] |

| Mass Spectrometry (GC-MS) | Spectra available in online databases. | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[3]

Determination of Boiling Point (at reduced pressure)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures. A micro-boiling point method is suitable for small sample quantities.

Procedure:

-

A small amount of this compound (a few microliters) is introduced into a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the sample is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4][5] The pressure at which the measurement is taken must be recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for the structural elucidation and purity assessment of this compound.

Procedure:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the benzylic protons (CH₂), the N-methyl protons (NCH₃), and the aromatic methyl protons (ArCH₃).

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Procedure:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or for a solid sample, a KBr pellet is prepared.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For a secondary amine, a key feature is the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. Other characteristic bands include C-H stretches, C=C aromatic stretches, and C-N stretches.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-methylbenzaldehyde with methylamine.

Reaction Scheme

Caption: Reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol describes a one-pot reductive amination procedure.

Materials:

-

4-methylbenzaldehyde

-

Methylamine (e.g., 40% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in methanol.

-

Add a solution of methylamine (1.5-2 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.[6][7][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. gctlc.org [gctlc.org]

- 8. benchchem.com [benchchem.com]

"N-Methyl-4-methylbenzylamine" CAS number and structure

CAS Number: 699-04-7

Structure:

-

IUPAC Name: N-methyl-1-(4-methylphenyl)methanamine[1]

-

SMILES: CNCC1=CC=C(C)C=C1[2]

-

Chemical Structure:

Introduction

N-Methyl-4-methylbenzylamine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[2] Its structure, featuring a methylated amine and a methyl group on the benzyl ring, provides unique reactivity and potential for interaction with biological targets.[2] This document provides a concise technical overview of its properties, a plausible synthetic route, and safety information.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that some experimental values, particularly the melting point, show inconsistencies across different sources and should be treated with caution.

| Property | Value | Source(s) |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Boiling Point | 194.1 ± 9.0 °C at 760 mmHg | [3] |

| 70 °C at 1 mmHg | [4] | |

| Melting Point | 70 °C | [3][4] |

| Flash Point | 76.6 °C | [4] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic data for this compound is available in various databases, including ¹³C NMR and GC-MS, although detailed experimental protocols and peak assignments are not consistently reported in easily accessible literature.[1]

Synthesis

Experimental Workflow: Plausible Synthesis via Reductive Amination

Caption: Plausible synthesis of this compound via reductive amination.

Applications in Research and Development

This compound is primarily utilized as an intermediate and building block in organic synthesis. Its potential applications stem from its utility in constructing more complex molecules for:

-

Drug Discovery: It serves as a scaffold or precursor for the synthesis of novel pharmaceutical compounds.[2]

-

Medicinal Chemistry: The specific substitution pattern of the molecule makes it a candidate for creating derivatives with tailored biological activities.[2]

It is important to distinguish the biological activities of this compound from its analogue, 4-methylbenzylamine, which has been studied for its effects on appetite regulation.[5] Specific biological data for this compound is not widely reported.

Safety and Handling

This compound is classified as a corrosive substance.

-

Hazard Statements: Causes severe skin burns and eye damage.[3][6] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Measures: Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[3] Avoid breathing vapor or mist. Store in a tightly closed container in a cool, dry place.[3] In case of contact with eyes or skin, flush immediately with plenty of water and seek medical attention.[3]

References

- 1. This compound | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. N-Methyl-N-(4-methylbenzyl)amine | CAS#:699-04-7 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy 4-Methylbenzylamine | 104-84-7 [smolecule.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of N-Methyl-4-methylbenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-Methyl-4-methylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details established methodologies, including reductive amination, N-alkylation, and the Eschweiler-Clarke reaction, presenting quantitative data, detailed experimental protocols, and visual representations of each synthetic route to aid researchers in their synthetic endeavors.

Overview of Synthetic Pathways

This compound can be synthesized through several established methods. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and laboratory equipment. The three principal routes are:

-

Reductive Amination: This is a direct and widely used method involving the reaction of 4-methylbenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

-

N-Alkylation: This pathway involves the direct methylation of the primary amine, 4-methylbenzylamine, using a suitable methylating agent.

-

Eschweiler-Clarke Reaction: This classical method achieves the methylation of a primary amine, in this case, 4-methylbenzylamine, using a mixture of formaldehyde and formic acid.

The following sections provide a detailed examination of each of these synthetic strategies.

Data Presentation

The following tables summarize the key quantitative data for the different synthesis pathways, allowing for a comparative analysis of reagents, conditions, and expected outcomes.

Table 1: Reductive Amination of 4-Methylbenzaldehyde

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction | Sodium Cyanoborohydride Reduction |

| Starting Materials | 4-Methylbenzaldehyde, Methylamine | 4-Methylbenzaldehyde, Methylamine | 4-Methylbenzaldehyde, Methylamine |

| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |

| Catalyst/Reagent | Palladium on Carbon (Pd/C), Raney Nickel | - | - |

| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol | Acetonitrile, Water |

| Reaction Temperature | 20-80°C | 0-25°C | 0-25°C |

| Reaction Pressure | 1-10 bar | Atmospheric | Atmospheric |

| Typical Reaction Time | 4-24 hours | 2-12 hours | 4-6 hours |

| Reported Yields | 75-99%[1] | 60-90%[1] | ~73% (for analogous reaction)[2] |

Table 2: N-Alkylation and Eschweiler-Clarke Reaction of 4-Methylbenzylamine

| Parameter | N-Alkylation with Methyl Iodide | Eschweiler-Clarke Reaction |

| Starting Material | 4-Methylbenzylamine | 4-Methylbenzylamine |

| Methylating Agent | Methyl Iodide (CH₃I) | Formaldehyde (CH₂O) / Formic Acid (HCOOH) |

| Base/Reagent | Potassium Carbonate (K₂CO₃) | - |

| Typical Solvent | Acetone, DMF | Aqueous solution |

| Reaction Temperature | Reflux | ~80-100°C |

| Typical Reaction Time | Several hours to overnight | 2-18 hours |

| Reported Yields | Variable (prone to over-methylation) | Good to excellent (up to 98% for tertiary amines)[3] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthesis pathways.

Reductive Amination of 4-Methylbenzaldehyde using Sodium Borohydride

This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[1]

Materials:

-

4-Methylbenzaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add the methylamine solution (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

N-Alkylation of 4-Methylbenzylamine with Methyl Iodide

This is a general procedure for the N-methylation of primary amines. Caution should be exercised as over-methylation to the quaternary ammonium salt can occur.

Materials:

-

4-Methylbenzylamine

-

Methyl Iodide

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl Acetate

-

Water

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetone, add 4-methylbenzylamine (1.0 eq).

-

Add methyl iodide (1.1-1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

-

Purification can be achieved by column chromatography or distillation.

Eschweiler-Clarke Reaction of 4-Methylbenzylamine

This protocol is based on the classical Eschweiler-Clarke reaction for the methylation of primary amines.[3][4]

Materials:

-

4-Methylbenzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-98%)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Anhydrous sodium sulfate

Procedure:

-

To 4-methylbenzylamine (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-3.0 eq).

-

Heat the mixture to 80-100°C and maintain at this temperature for 2-6 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature.

-

Add 1M HCl to acidify the mixture.

-

Wash the acidic aqueous layer with DCM or diethyl ether to remove any unreacted starting material or byproducts.

-

Basify the aqueous layer to a pH greater than 10 by the careful addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be purified by distillation if necessary.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Reductive amination pathway for this compound synthesis.

Caption: N-Alkylation pathway for this compound synthesis.

Caption: Eschweiler-Clarke reaction pathway for this compound.

References

Solubility Profile of N-Methyl-4-methylbenzylamine in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-4-methylbenzylamine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different solvents is crucial for its effective handling, reaction optimization, purification, and formulation. This document compiles available quantitative data, presents detailed experimental protocols for solubility determination, and offers visual representations of key processes to aid researchers in their laboratory work.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a secondary amine, is influenced by several factors including the polarity of the solvent, temperature, and the presence of other solutes. As a general principle, amines with smaller carbon chains tend to exhibit higher solubility in water due to the potential for hydrogen bonding.[1] However, the presence of the aromatic ring in this compound significantly influences its solubility profile, making it more soluble in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the closely related structural analog, N-Methylbenzylamine, provides a strong predictive basis for its solubility behavior. The primary structural difference is a methyl group on the benzene ring, which is expected to slightly decrease its polarity and potentially increase its solubility in nonpolar solvents while slightly decreasing it in polar solvents like water.

The following table summarizes the available quantitative solubility data for N-Methylbenzylamine, which can be used as a reference for this compound.

| Solvent | Solvent Type | Formula | Solubility of N-Methylbenzylamine | Reference |

| Water | Polar Protic | H₂O | 65 g/L (at 20°C) | [2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 27.5 mg/mL | [6] |

| Ethanol | Polar Protic | C₂H₅OH | Soluble | [3] |

| Ether | Nonpolar | C₄H₁₀O | Soluble | [3] |

| Organic Solvents (General) | - | - | Soluble | [5][7] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, the following experimental protocol outlines a standard method for its determination.

Objective: To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add a measured volume of the selected solvent to a vial.

-

Add an excess amount of this compound to the solvent to create a slurry.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the prepared sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart outlining the key stages of experimental solubility determination.

This guide provides foundational knowledge and practical steps for understanding and determining the solubility of this compound. For specific applications, it is always recommended to perform experimental verification of solubility under the exact conditions of use.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. N-Methylbenzylamine, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. N-Methylbenzylamine | TargetMol [targetmol.com]

- 7. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

Unveiling the Mechanistic Versatility of N-Methyl-4-methylbenzylamine in Organic Synthesis

For Immediate Release

Shanghai, China – December 30, 2025 – N-Methyl-4-methylbenzylamine, a versatile secondary amine, serves as a crucial building block and modulator of reactivity in a variety of organic reactions. This technical guide provides an in-depth analysis of its core mechanisms of action, highlighting its roles as a directing group in aromatic functionalization and as a precursor to catalytically active species. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Role as a Directing Group in Ortho-Lithiation

This compound can be readily converted to its corresponding tertiary amine, N,N-dimethyl-4-methylbenzylamine, which functions as an effective directing group in ortho-lithiation reactions. This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the aminomethyl substituent.

The mechanism proceeds through the coordination of an organolithium reagent, typically n-butyllithium or sec-butyllithium, to the nitrogen atom of the tertiary amine. This coordination brings the lithium atom in close proximity to the ortho-protons of the aromatic ring, facilitating deprotonation and the formation of a stable ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

A Comprehensive Technical Review of N-Methyl-4-methylbenzylamine and Its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-methylbenzylamine and its analogs represent a class of substituted benzylamines that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as inhibitors of catecholamine reuptake and as potent antifungal agents. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of action of these compounds. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to facilitate further research and drug development in this area.

Chemical Synthesis

The primary synthetic route to this compound and its analogs is through reductive amination. This versatile method involves the reaction of a substituted benzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Detailed Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of this compound from 4-methylbenzaldehyde and methylamine using sodium cyanoborohydride as the reducing agent.

Materials:

-

4-methylbenzaldehyde

-

Methylamine (40% solution in water)

-

Acetonitrile

-

Sodium cyanoborohydride (NaBH₃CN)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Triethylamine (NEt₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in acetonitrile under a nitrogen atmosphere at 0°C.

-

Slowly add a 40% aqueous solution of methylamine (approximately 5-6 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0°C for 2 hours.

-

-

Reduction:

-

To the reaction mixture, add sodium cyanoborohydride (approximately 3.5 equivalents).

-

Allow the reaction to warm to room temperature and continue stirring for 4 hours.

-

-

Work-up and Extraction:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and perform an azeotropic distillation to remove residual water.

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in methanol with a small percentage of triethylamine (e.g., EtOAc:MeOH:NEt₃, 92:5:3), to yield the pure product as a yellow oil.[1]

-

Biological Activity: Catecholamine Reuptake Inhibition

Substituted benzylamine derivatives have been investigated for their ability to inhibit the reuptake of catecholamines, such as norepinephrine (NE) and dopamine (DA), at their respective transporters (NET and DAT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism of action relevant to the treatment of various neurological and psychiatric disorders.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the inhibitory activities (IC₅₀ values) of various substituted benzylamine analogs on the norepinephrine and dopamine transporters.

| Compound ID | R¹ | R² | R³ | R⁴ | NET IC₅₀ (µM) | DAT IC₅₀ (nM) | Reference |

| 1 | H | H | H | H | - | - | - |

| 2 | 3-Iodo | H | H | H | 5.65 | - | [2] |

| 3 | H | H | H | CH₃ | - | - | - |

| 4 | 4-Bromo | H | H | H | - | - | [3] |

| 5 | 4-Iodo | H | H | H | - | 11 | [4] |

| 6 | 4-Methoxy | H | H | H | - | - | [3] |

| 7 | 4-Hydroxy | H | H | H | - | - | [3] |

| 8 | 3-Bromo | H | H | H | - | - | [3] |

| 9 | 3-Iodo | H | H | H | - | 14 | [4] |

| 10 | 2-Bromo | H | H | H | - | - | [3] |

| 11 | H | H | H | Imidazoline | - | - | [2] |

Experimental Protocol: Norepinephrine Transporter (NET) Inhibition Assay

This protocol describes a competitive binding assay to determine the IC₅₀ values of test compounds for the norepinephrine transporter.

Materials:

-

SK-N-SH cells (expressing NET)

-

[³H]Nisoxetine (radioligand)

-

Test compounds (e.g., this compound analogs)

-

Desipramine (positive control)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

96-well microplates

-

Scintillation counter and cocktail

Procedure:

-

Cell Preparation:

-

Culture SK-N-SH cells to confluency in appropriate media.

-

Harvest the cells and prepare a cell membrane homogenate.

-

-

Binding Assay:

-

In a 96-well microplate, add the cell membrane preparation.

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of [³H]Nisoxetine.

-

For non-specific binding control wells, add a high concentration of a known NET inhibitor like desipramine.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Biological Activity: Antifungal Properties

Benzylamine derivatives have demonstrated significant antifungal activity, particularly against dermatophytes such as Trichophyton species. Their mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table presents the minimum inhibitory concentration (MIC) values of various benzylamine analogs against common fungal pathogens.

| Compound ID | R (Benzyl substitution) | Fungal Strain | MIC₅₀ (µg/mL) | Reference |

| 12 | 4-tert-Butyl | Trichophyton mentagrophytes | 0.06 | [5] |

| 13 | 4-Benzyloxy | Trichophyton mentagrophytes | 0.125 | [5] |

| 14 | 4-tert-Butyl | Trichophyton rubrum | 0.06 | [5] |

| 15 | 4-Benzyloxy | Trichophyton rubrum | 0.125 | [5] |

| 16 | Unsubstituted | Candida albicans | - | - |

| 17 | 4-Chloro | Candida albicans | - | - |

Note: As with the catecholamine reuptake data, a comprehensive QSAR table for a single, systematic series of this compound analogs is not available. The presented data is from studies on structurally related benzylamine antifungals.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

-

Fungal isolates (e.g., Trichophyton rubrum)

-

RPMI-1640 medium

-

Test compounds (e.g., this compound analogs)

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.

-

Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) in RPMI-1640 medium.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared fungal suspension.

-

Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 4-7 days), until sufficient growth is observed in the control well.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control. This can be assessed visually or by reading the absorbance using a spectrophotometer.

-

Signaling Pathways and Mechanisms of Action

Catecholamine Reuptake Inhibition

This compound analogs that inhibit norepinephrine and dopamine transporters block the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of norepinephrine and dopamine in the synapse, thereby enhancing their signaling to postsynaptic receptors.

References

- 1. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and preliminary evaluation of benzylaminoimidazoline derivatives as novel norepinephrine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Methyl-4-methylbenzylamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-methylbenzylamine, a secondary amine of interest in synthetic and medicinal chemistry, possesses a unique substitution pattern that lends itself to a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It details established synthetic protocols, presents its physicochemical and spectral properties in structured tables, and explores its potential biological activities as inferred from structurally related compounds. This document serves as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development, offering detailed experimental methodologies and visual representations of synthetic workflows and hypothesized biological pathways.

Introduction

This compound, with the chemical formula C9H13N, is a substituted benzylamine derivative.[1] While not as extensively studied as its primary amine counterpart, 4-methylbenzylamine, it serves as a valuable building block in organic synthesis. Its secondary amine functionality allows for further derivatization, making it a useful intermediate in the preparation of more complex molecules. This guide aims to consolidate the available scientific information regarding its synthesis, properties, and potential applications.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its synthesis falls under well-established chemical transformations that were developed over the course of the 20th century. The methods for its preparation, such as reductive amination and N-alkylation of amines, are fundamental reactions in organic chemistry. It is likely that this compound was first prepared as part of broader studies into the synthesis and properties of substituted benzylamines. The compound is now commercially available from various chemical suppliers, indicating its utility in research and development.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 699-04-7 | [1] |

| Appearance | Solid | |

| Boiling Point | 70 °C (1 mmHg) | |

| Melting Point | 70 °C | |

| Density | 0.917 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.98 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data/Reference |

| ¹³C NMR | SpectraBase |

| GC-MS | SpectraBase |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the reductive amination of 4-methylbenzaldehyde with methylamine and the N-methylation of 4-methylbenzylamine.

Reductive Amination of 4-Methylbenzaldehyde

This is a widely used method for the formation of amines from carbonyl compounds.[2] The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1 equivalents) in the same solvent. The reaction can be catalyzed by the addition of a catalytic amount of a weak acid, such as acetic acid. The mixture is stirred at room temperature to facilitate the formation of the N-(4-methylbenzylidene)methanamine intermediate.

-

Reduction: Once the imine formation is complete (as monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used reagent for this step. The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude product. The crude this compound can be further purified by column chromatography or distillation.

N-Methylation of 4-Methylbenzylamine

This method involves the direct methylation of the primary amine, 4-methylbenzylamine. Care must be taken to control the reaction conditions to avoid over-methylation to the tertiary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzylamine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a weak base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product can be purified by column chromatography or distillation to afford pure this compound.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for the synthesis of this compound via N-methylation.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are notably absent from the current scientific literature. However, insights into its potential pharmacological profile can be inferred from its close structural analog, 4-methylbenzylamine.

Inferred Biological Activity from 4-Methylbenzylamine

Research on 4-methylbenzylamine has indicated that it can stimulate food consumption in animal models.[3][4][5] This effect is in contrast to the hypophagic (appetite-suppressing) effects of the parent compound, benzylamine, and amphetamine.[5] This suggests a potential role for 4-substituted benzylamines in the modulation of appetite and feeding behavior.

Hypothesized Mechanism of Action

The mechanism underlying the hyperphagic effect of 4-methylbenzylamine is thought to involve its interaction with Shaker-like Kv1.1 potassium channels in the brain.[4] Potassium channels are crucial for regulating neuronal excitability, and their modulation can have significant effects on neurotransmitter release and overall brain function. It is hypothesized that by acting on these channels, 4-methylbenzylamine may influence signaling pathways that control appetite.

Given the structural similarity, it is plausible that this compound could exhibit similar or related activities. The addition of the N-methyl group may alter its potency, selectivity, and pharmacokinetic properties. However, without direct experimental evidence, this remains a hypothesis.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized interaction of this compound with neuronal signaling pathways, based on the known activity of 4-methylbenzylamine.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound is a readily accessible secondary amine with clear synthetic pathways. While its own biological profile is yet to be directly elucidated, the activities of its close structural relative, 4-methylbenzylamine, suggest that it may have interesting pharmacological properties, particularly in the modulation of neuronal signaling and appetite. This technical guide provides a solid foundation of its chemical properties and synthesis, and highlights a clear gap in the understanding of its biological function, representing an opportunity for future research. The detailed protocols and structured data presented herein are intended to facilitate further investigation into this and related compounds by the scientific community.

References

Potential Biological Activities of N-Methyl-4-methylbenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-methylbenzylamine serves as a foundational scaffold for a diverse range of derivatives with significant potential for biological activity. While comprehensive studies on the specific biological profile of this compound itself are limited in publicly available literature, the broader class of benzylamine and N-methylbenzylamine derivatives has demonstrated a variety of pharmacological effects. This technical guide consolidates the existing research on these related compounds to illuminate the potential therapeutic avenues for novel this compound derivatives. The primary activities explored herein include enzyme inhibition, specifically targeting monoamine oxidase (MAO) and cholinesterases, as well as antimicrobial effects. This document provides a summary of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to guide future research and development in this promising area of medicinal chemistry.

Introduction

The benzylamine moiety is a prevalent structural motif in a vast number of biologically active compounds, both natural and synthetic. The addition of a methyl group to the nitrogen atom, as seen in N-methylbenzylamines, and further substitution on the aromatic ring, such as the 4-methyl group in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This structural simplicity and ease of derivatization make this compound an attractive starting point for the development of new therapeutic agents.

This guide explores the potential biological activities of derivatives of this compound by examining the established activities of structurally related compounds. The key areas of focus are:

-

Monoamine Oxidase (MAO) Inhibition: As structural analogues of monoamine neurotransmitters, benzylamine derivatives are well-positioned to interact with MAO enzymes, which are critical in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine.

-

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease and other neurological disorders. The structural features of N-methylbenzylamine derivatives suggest potential interactions with the active sites of these enzymes.

-

Antimicrobial Activity: The lipophilic nature of the benzyl group combined with the cationic potential of the amine function can lead to interactions with microbial cell membranes, suggesting a potential for antimicrobial effects.

This document aims to provide a comprehensive resource for researchers by presenting available quantitative data, detailing experimental protocols for assessing these activities, and visualizing the underlying biological pathways.

Potential Biological Activities and Structure-Activity Relationships

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[1][2] Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[1] Benzylamine is a known substrate for MAO-B.[2] Studies on various benzylamine-sulfonamide derivatives have identified potent and selective MAO-B inhibitors.

Structure-Activity Relationship (SAR): The available data on benzylamine-sulfonamide derivatives suggests that the nature and position of substituents on the benzylamine and sulfonamide moieties play a crucial role in their inhibitory potency and selectivity for MAO-A versus MAO-B.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating its action at the synapse.[3][4] Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. Several studies on N-benzyl carboxamide derivatives of (S)-1-phenyl-3,4-dihydroisoquinoline have demonstrated inhibitory activity against both MAO and BChE.

Structure-Activity Relationship (SAR): For the studied (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with N-benzyl substituents, the position and electronic nature of the substituent on the benzyl ring influence the inhibitory activity against BChE. For instance, a meta-methoxy substituent showed the most potent BChE inhibition among the tested compounds in one study.

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Benzylamine derivatives have been investigated for their antibacterial and antifungal properties. For example, a series of coumarin derivatives containing benzylamine groups demonstrated excellent in vitro antibacterial activity. The proposed mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane, leading to cell disruption.[5]

Structure-Activity Relationship (SAR): In a study of coumarin-benzylamine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggested that the introduction of an electron-donating group at one position and a larger group at another position on the benzylamine moiety could enhance antibacterial activity.[5] For other classes of benzylamine derivatives, hydrophobicity has been shown to correlate with antimicrobial activity.[6]

Data Presentation: Quantitative Biological Activity of Benzylamine Derivatives

The following tables summarize the quantitative data for various benzylamine derivatives, providing insights into their potential biological activities. It is important to note that these are not derivatives of this compound itself but are structurally related and indicative of the potential for this class of compounds.

Table 1: Monoamine Oxidase (MAO) Inhibition by Benzylamine-Sulfonamide Derivatives

| Compound ID | Structure | Target | IC50 (µM) |

| 4i | Benzylamine-sulfonamide derivative | hMAO-B | 0.041 ± 0.001 |

| 4t | Benzylamine-sulfonamide derivative | hMAO-B | 0.065 ± 0.002 |

Data from a study on novel benzylamine-sulfonamide derivatives.

Table 2: Cholinesterase and MAO Inhibition by N-Benzyl Dihydroisoquinoline Carboxamide Derivatives

| Compound ID | Substituent on Benzyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE % Inhibition @ 100 µM |

| 2d | p-F | 1.38 | > 100 | - |

| 2j | p-Br | 2.48 | > 100 | - |

| 2t | m-OCH3 | 5.34 | 7.82 | 55 |

| 2b | o-F | - | - | 49.0 |

| 2l | m-CF3 | - | - | 49.1 |

Data from a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Table 3: Antibacterial Activity of Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine Derivatives

| Compound ID | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. S. epidermidis |

| 6l | 0.002 - 0.016 | 0.002 - 0.016 |

| 6m | 0.002 - 0.016 | 0.002 - 0.016 |

Data from a study on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, showing activity against multiple bacterial strains.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the IC50 value of a test compound for MAO-A. A similar protocol can be used for MAO-B with the appropriate substrate and enzyme.

Materials:

-

Human recombinant MAO-A enzyme

-

p-Tyramine (substrate)

-

Test compound and reference inhibitor (e.g., Clorgyline)

-

DMSO

-

Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Dissolve the test compound and reference inhibitor in DMSO to prepare stock solutions. Create a series of dilutions in DMSO to achieve a range of final assay concentrations.

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 45 µL of MAO-A enzyme solution to each well.

-

Add 5 µL of the test compound dilutions (in 10% DMSO) to the respective wells.

-

For the control (uninhibited) wells, add 5 µL of 10% DMSO.

-

Incubate the plate for 15 minutes at 25°C.

-

-

Reaction Initiation:

-

Prepare a substrate solution containing p-Tyramine and the detection reagents in the assay buffer.

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

-

Signal Detection:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.

-

Normalize the reaction rates to the control (100% activity).

-

Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compound and reference inhibitor (e.g., Donepezil)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in the Tris-HCl buffer.

-

Dissolve the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound dilution, 50 µL of Tris-HCl buffer (pH 8.0), and 25 µL of AChE solution.

-

Incubate at 25°C for 15 minutes.

-

Add 25 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

The final volume in each well should be 150 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

A similar protocol can be followed for Butyrylcholinesterase (BChE) inhibition , using butyrylthiocholine iodide as the substrate and BChE enzyme.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Test compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the bacterial strain in the appropriate broth.

-

Dilute the culture to achieve a standardized concentration (e.g., approximately 5 x 10^5 CFU/mL in the final well volume).

-

-

Compound Dilution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in the broth directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the compound at 2x the highest desired concentration is added to the first well. 50 µL is then transferred serially to subsequent wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the potential activities of this compound derivatives.

Caption: Monoamine Neurotransmitter Metabolism and Potential Inhibition.

References

- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Methyl-4-methylbenzylamine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound N-Methyl-4-methylbenzylamine (CAS No. 699-04-7). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this compound, this document also includes data for the closely related compounds, 4-Methylbenzylamine and N-Methylbenzylamine, to serve as a valuable reference for analytical and synthetic chemists.

Introduction

This compound is a secondary amine of interest in various chemical research domains. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in synthetic processes. This guide compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | CDCl₃ | ~7.1-7.2 | m | 4H | Aromatic C-H |

| ~3.6-3.7 | s | 2H | Benzylic CH₂ | ||

| ~2.4 | s | 3H | N-CH₃ | ||

| ~2.3 | s | 3H | Aromatic CH₃ | ||

| ~1.5-2.0 | br s | 1H | N-H | ||

| 4-Methylbenzylamine[1] | CDCl₃ | 7.32-6.96 | m | 4H | Aromatic C-H |

| 3.795 | s | 2H | Benzylic CH₂ | ||

| 2.320 | s | 3H | Aromatic CH₃ | ||

| 1.42 | s | 2H | NH₂ | ||

| N-Methylbenzylamine | CDCl₃ | 7.50-7.10 | m | 5H | Aromatic C-H |

| 3.741 | s | 2H | Benzylic CH₂ | ||

| 2.434 | s | 3H | N-CH₃ | ||

| 2.20 | s | 1H | N-H |

Note: Data for this compound is predicted based on analogous structures.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | CDCl₃ | ~137 | Quaternary Aromatic C-CH₃ |

| ~136 | Quaternary Aromatic C-CH₂ | ||

| ~129 | Aromatic CH | ||

| ~128 | Aromatic CH | ||

| ~56 | Benzylic CH₂ | ||

| ~36 | N-CH₃ | ||

| ~21 | Aromatic CH₃ | ||

| 4-Methylbenzylamine | - | Data not readily available in a numerical format. | - |

| N-Methylbenzylamine | CDCl₃ | 140.27, 128.31, 128.11, 126.86, 56.06, 35.98 | Aromatic and Aliphatic C |

Note: Data for this compound is predicted based on analogous structures. PubChem indicates the existence of a ¹³C NMR spectrum for this compound in SpectraBase.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| This compound | ~3300-3500 | Medium, Broad | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch | |

| ~2800-3000 | Medium | Aliphatic C-H Stretch | |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending | |

| ~1100-1200 | Medium | C-N Stretch | |

| 4-Methylbenzylamine | Data available, but specific peak values not compiled. | - | - |

| N-Methylbenzylamine | Data available, but specific peak values not compiled. | - | - |

Note: Data for this compound is predicted based on functional group analysis.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Key m/z values | Notes |

| This compound | GC-MS (EI) | 135 (M⁺) | Molecular Ion |

| 120 | [M-CH₃]⁺ | ||

| 105 | [M-CH₂NHCH₃]⁺ | ||

| 91 | Tropylium ion | ||

| 4-Methylbenzylamine | EI | 121 (M⁺), 120, 106, 104, 91, 77 | - |

| N-Methylbenzylamine | EI | 121 (M⁺), 120, 91, 77, 65, 51 | - |

Note: Fragmentation pattern for this compound is predicted. PubChem indicates the existence of a GC-MS spectrum for this compound in SpectraBase.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) and inject it into the gas chromatograph.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

-

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

N-Methyl-4-methylbenzylamine: An In-depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation profile of N-Methyl-4-methylbenzylamine. Due to the limited availability of direct stability-indicating studies on this specific molecule, this guide synthesizes information from closely related analogues, such as N-methylbenzylamine and 4-methylbenzylamine, to build a robust profile. It includes general stability information, potential degradation pathways, and detailed, adaptable experimental protocols for forced degradation studies. All quantitative data, where available from analogous compounds, is summarized in structured tables. Furthermore, this guide presents mandatory visualizations of a proposed degradation pathway and a general experimental workflow for stability testing, rendered using Graphviz, to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a secondary amine that finds application as an intermediate in the synthesis of various organic compounds. Understanding its stability and degradation profile is crucial for determining its shelf-life, ensuring the purity of synthesized products, and for regulatory purposes in relevant industries. This guide outlines the known stability characteristics and provides a framework for conducting forced degradation studies to elucidate its degradation pathways and identify potential degradation products.

General Stability Profile

Based on data from structurally similar compounds, this compound is expected to be stable under normal storage conditions. However, certain environmental factors can promote its degradation.

Key Stability Considerations:

-

Air Sensitivity: Like its analogue N-methylbenzylamine, it may be sensitive to air due to reactions with atmospheric carbon dioxide.[1][2]

-

Light Sensitivity: Aromatic amines and benzylamines are often sensitive to light. The material safety data sheet for the related compound 4-methylbenzylamine recommends avoiding direct sunlight.

-

pH Sensitivity: N-methylbenzylamine is known to be susceptible to spontaneous nitrosation, a reaction that is enhanced under acidic conditions.[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

-

Thermal Stability: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures. Studies on benzylamine have shown that thermal decomposition at high temperatures (650 to 800 °C) leads to the cleavage of the C-N bond.[4]

Quantitative Stability Data (Hypothetical)

As no specific forced degradation studies for this compound are publicly available, the following table presents a hypothetical summary of expected outcomes based on the known reactivity of benzylamines. This table is for illustrative purposes and should be populated with experimental data.

| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate | 4-Methylbenzylamine, Formaldehyde |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Low | Minimal degradation expected |

| Oxidative | 3% H₂O₂, RT, 24h | High | 4-Methylbenzaldehyde, N-(4-methylbenzyl)formamide, 4-Methylbenzoic acid |

| Thermal | 80°C, 48h | Moderate | 4-Methylbenzylamine, Toluene, various condensation products |

| Photolytic | ICH Q1B conditions | Moderate to High | Oxidative and polymeric degradation products |

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from general guidelines for forced degradation studies and should be optimized for this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for these studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Degradation

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Basic Degradation

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.